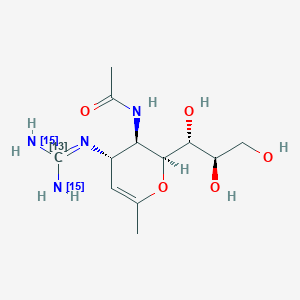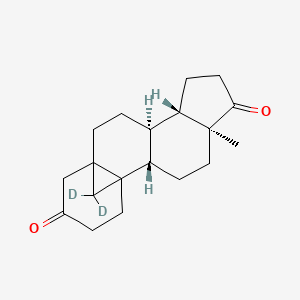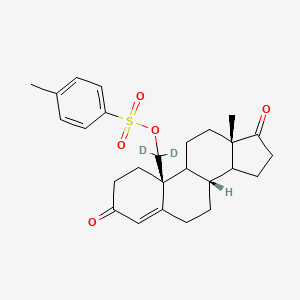
Cefonicid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Cefonicid Disodium Salt involves key intermediates and has seen advancements to improve yield, reduce reaction time, and simplify purification. An efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature has been reported, which offers a scalable, cost-effective, and energy-saving protocol, potentially paving the way for commercial manufacturing (Comito et al., 2022). Furthermore, innovative approaches for the synthesis of cefonicid sodium have been developed, aiming to increase the overall yield to 74.5%, indicating a significant improvement suitable for commercial production (Qiao Jun-hua, 2012).
Molecular Structure Analysis
The molecular structure of Cefonicid Disodium Salt, like other cephalosporins, is critical for its antibacterial activity. The structure-activity relationship (SAR) studies, while not directly mentioned in the provided papers, typically focus on the β-lactam core and the side chains which can influence the antibiotic's spectrum of activity and resistance to β-lactamases.
Chemical Reactions and Properties
Cefonicid's chemical properties, including its reactions with penicillin-binding proteins (PBPs), are fundamental to its mode of action. It inhibits bacterial cell wall synthesis by inactivating PBPs, which interferes with peptidoglycan cross-linking necessary for cell wall stability, leading to cell lysis (Cefotetan Disodium, 2018).
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Methods
Researchers have developed efficient synthesis methods for Cefonicid Disodium Salt and its intermediates. One study presented an efficient pilot-scale synthesis of a key cefonicid intermediate at room temperature, which is cost-effective and energy-saving, aiming towards commercial manufacturing optimization (Comito et al., 2022). Another study introduced a new synthesis process for cefonicid sodium, which increased the overall yield to 74.5%, making it suitable for commercial production (Qiao Jun-hua, 2012).
Quality Control and Analysis
Quality control measures for cefonicid sodium include the establishment of HPLC methods to determine related substances, showcasing the method's simplicity, accuracy, and reproducibility for quality control purposes (Liu Wen-hua, 2010; Feng Ming-mei, 2007).
Interactions with Biological Molecules
Research on cefonicid sodium’s interactions with biological molecules, such as proteins, has provided insights into its behavior within biological systems. For instance, studies on its binding with bovine serum albumin and pepsin through spectroscopic methods and molecular docking have revealed the mechanisms and implications of these interactions, suggesting considerations for its administration route and potential impacts on efficacy (Bao-sheng Liu et al., 2019; S. Duan et al., 2017).
Zukünftige Richtungen
There is considerable international demand for this antibiotic . The balance between streamlining and enhancing productivity is necessary in order to compete in the global active pharmaceutical ingredients (API) market . The optimization of the process parameters and the industrial-scale impact assessment should pave the way for industrialization .
Eigenschaften
CAS-Nummer |
190181-58-9 |
|---|---|
Produktname |
Cefonicid Disodium Salt |
Molekularformel |
C₁₈H₁₆N₆Na₂O₈S₃ |
Molekulargewicht |
586.53 |
Synonyme |
(6R,7R)-7-[[(2R)-2-Hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Disodium Salt; Cefodie; Monocidur; Mopnocid; Praticef; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)


![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)



![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)

